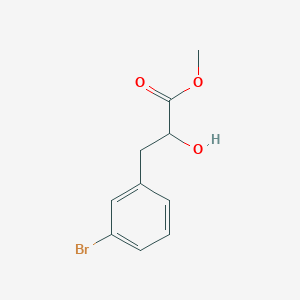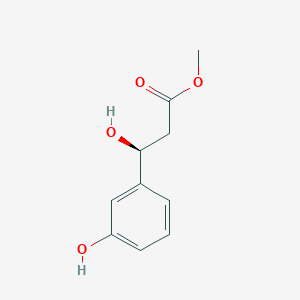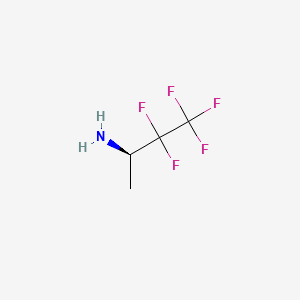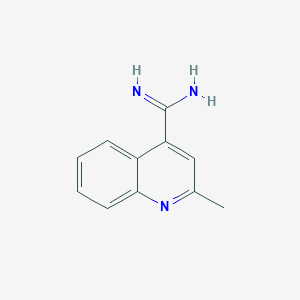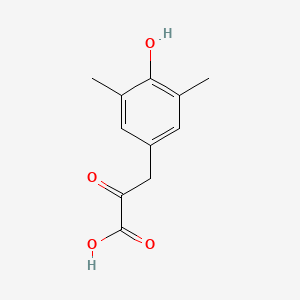
3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a hydroxy group, dimethylphenyl group, and an oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the use of a Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually require a solvent like ethanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are also common in industrial settings.
化学反应分析
Types of Reactions
3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products
Oxidation: 3-(4-Oxo-3,5-dimethylphenyl)-2-oxopropanoic acid.
Reduction: 3-(4-Hydroxy-3,5-dimethylphenyl)-2-hydroxypropanoic acid.
Substitution: 3-(4-Chloro-3,5-dimethylphenyl)-2-oxopropanoic acid.
科学研究应用
3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxopropanoic acid moiety can participate in various chemical reactions within the body. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxy-3,5-dimethylphenyl)-2-hydroxypropanoic acid
- 3-(4-Chloro-3,5-dimethylphenyl)-2-oxopropanoic acid
- 3-(4-Oxo-3,5-dimethylphenyl)-2-oxopropanoic acid
Uniqueness
3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and oxopropanoic acid groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,13H,5H2,1-2H3,(H,14,15) |
InChI 键 |
JCJHSBSAJLFELB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


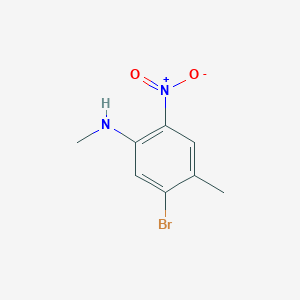
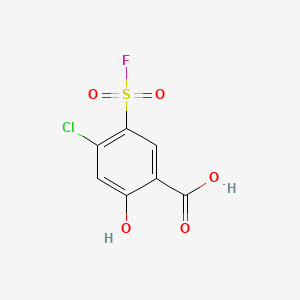
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
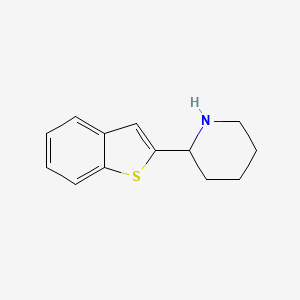
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
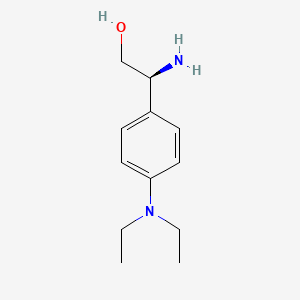
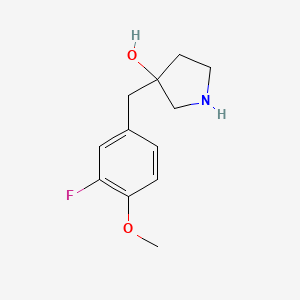
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
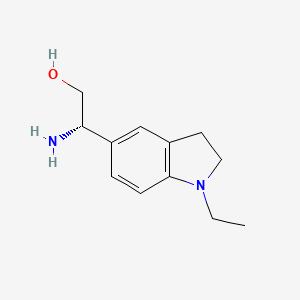
![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)
